An In-depth Technical Guide to the Chemical Properties of Erbium (III) Sulfate Octahydrate
An In-depth Technical Guide to the Chemical Properties of Erbium (III) Sulfate Octahydrate
Abstract
Erbium (III) sulfate octahydrate, Er₂(SO₄)₃·8H₂O, is a pink crystalline salt of the lanthanide series element erbium. Its unique physicochemical, thermal, and spectroscopic properties, stemming from the electronic configuration of the trivalent erbium ion (Er³⁺), make it a critical material in diverse fields ranging from optical communications to emerging biomedical applications. This technical guide provides a comprehensive analysis of its core chemical properties for researchers, scientists, and drug development professionals. We will delve into its crystal structure, solubility, thermal decomposition pathway, and spectroscopic signature, supported by field-proven experimental methodologies and data. The objective is to furnish a foundational understanding that enables precise control and manipulation of this compound in advanced research and development settings.
Fundamental Physicochemical Properties
Erbium (III) sulfate octahydrate is a stable, pink, crystalline solid under standard conditions.[1] As a hydrated salt, its properties are significantly influenced by the eight molecules of water integrated into its crystal lattice. It is considered a moderately water-soluble and acid-soluble source of the erbium ion.[2][3] A key characteristic for handling and storage is its hygroscopic nature, meaning it will readily absorb moisture from the atmosphere.[4][5] Therefore, it should be stored in a dry, well-sealed environment to maintain its octahydrate stoichiometry.[6]
Table 1: Core Physicochemical Data for Erbium (III) Sulfate Octahydrate
| Property | Value | Source(s) |
| Chemical Formula | Er₂(SO₄)₃·8H₂O | [2][7] |
| Molecular Weight | 766.83 g/mol | [2][7] |
| CAS Number | 10031-52-4 | [1][2] |
| Appearance | Pink crystalline solid | [1][2] |
| Density | ~3.21 g/cm³ | [1] |
| Crystal System | Monoclinic | [6] |
| Hazards | Skin, eye, and respiratory irritant | [8] |
Crystallography and Molecular Structure
The precise arrangement of atoms within the crystal lattice is fundamental to understanding the material's bulk properties. Erbium (III) sulfate octahydrate is isostructural with other lanthanide sulfate octahydrates (from holmium to lutetium), crystallizing in the monoclinic C2/c space group.[2] This structure is a complex three-dimensional network built from ErO₈ polyhedra, sulfate tetrahedra (SO₄²⁻), and water molecules.
In this lattice, the erbium (III) ion is the central coordinating atom. Each Er³⁺ ion is coordinated by eight oxygen atoms. Four of these oxygen atoms are provided by four distinct sulfate groups, and the other four are from four water molecules. This coordination forms a distorted square antiprism or a similar eight-coordinate polyhedron. The remaining four water molecules are not directly coordinated to the erbium ion but are held within the lattice by hydrogen bonds, contributing to the overall stability of the hydrated structure. The sulfate ions act as bridging ligands, linking the ErO₈ polyhedra into a robust framework.
Caption: Coordination environment of the Er³⁺ ion in the octahydrate lattice.
Experimental Protocol: X-ray Diffraction (XRD) for Structural Analysis
The definitive method for confirming crystal structure is Single-Crystal XRD. For powdered samples, Powder XRD (PXRD) is used to confirm phase purity and determine lattice parameters.
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Sample Preparation: Gently grind a small amount of Er₂(SO₄)₃·8H₂O into a fine powder using an agate mortar and pestle. Ensure the sample has been stored correctly to prevent dehydration or excess moisture absorption.
-
Mounting: Pack the powder into a standard sample holder, ensuring a flat, level surface.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable dwell time (e.g., 1 second per step).
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Data Analysis: Process the resulting diffraction pattern to identify the peak positions and intensities. Compare the experimental pattern against a database (e.g., ICDD) or reference patterns for isostructural lanthanide sulfates to confirm the phase.[2] Perform Rietveld refinement on the data to calculate the precise lattice parameters.
Solubility Profile
Erbium (III) sulfate octahydrate is soluble in water, forming the characteristic pink [Er(H₂O)ₙ]³⁺ aquo ion.[9] A noteworthy characteristic of rare earth sulfates is their retrograde solubility in water; that is, their solubility decreases as the temperature increases.[10] This behavior is crucial for applications involving crystallization or temperature-dependent solution chemistry. For instance, attempting to dissolve the salt in hot water may be less effective than using room temperature or cool water.
Table 2: Aqueous Solubility of Erbium (III) Sulfate Octahydrate
| Temperature (°C) | Solubility (g / 100 mL) |
| 20 | 16.0 |
| 40 | 6.53 |
Data sourced from Perry (2016) via Wikipedia.[1]
Thermal Decomposition Behavior
Understanding the thermal stability and decomposition pathway is critical for any application involving heating, such as in the synthesis of anhydrous materials or the preparation of erbium oxide. The decomposition of Er₂(SO₄)₃·8H₂O is a multi-step process involving dehydration followed by the decomposition of the anhydrous sulfate. This process can be elucidated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]
-
Dehydration: Upon heating, the compound first loses its eight water molecules. This process is not a single event. The four interstitial water molecules, which are held by weaker hydrogen bonds, are lost at lower temperatures (typically in the range of 60-150 °C). The four water molecules directly coordinated to the Er³⁺ ion are more strongly bound and are removed at higher temperatures (typically 150-350 °C). Each dehydration step corresponds to a distinct mass loss in the TGA curve and an endothermic peak in the DSC curve.[3][13]
-
Anhydrous Sulfate Decomposition: Once completely dehydrated, the resulting anhydrous Er₂(SO₄)₃ is stable over a significant temperature range. At much higher temperatures (typically >700-800 °C), it begins to decompose. This process involves the sequential loss of sulfur trioxide (SO₃) gas, first forming an intermediate erbium oxysulfate (Er₂O₂SO₄).
-
Oxide Formation: Upon further heating to even higher temperatures (>900 °C), the oxysulfate intermediate decomposes completely, releasing the final SO₃ molecule to yield the final, stable residue: erbium (III) oxide (Er₂O₃).
Caption: Thermal decomposition pathway of Erbium (III) Sulfate Octahydrate.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol describes a standard method for analyzing the thermal decomposition of a hydrated salt.
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate monohydrate).
-
Sample Preparation: Accurately weigh 5–10 mg of Er₂(SO₄)₃·8H₂O into a ceramic (alumina) or platinum crucible.
-
Analysis Conditions: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50–100 mL/min to prevent oxidative side reactions.
-
Heating Program: Heat the sample from room temperature (~25 °C) to 1100 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature (TGA curve) and the heat flow (DSC curve). Calculate the percentage mass loss for each distinct step and compare it to the theoretical mass loss for the removal of water molecules and sulfur trioxide to validate the decomposition pathway.
Spectroscopic Properties
The vibrant pink color of erbium salts and their utility in optical technologies are due to the electronic transitions within the partially filled 4f shell of the Er³⁺ ion.[5] These f-f transitions are characteristically sharp and narrow, resembling atomic line spectra, because the 4f electrons are well-shielded from the local chemical environment by the outer 5s and 5p electron shells.[7]
The absorption spectrum of an aqueous solution of erbium (III) sulfate octahydrate shows multiple distinct absorption bands across the ultraviolet (UV), visible, and near-infrared (NIR) regions. Each band corresponds to the excitation of an electron from the ⁴I₁₅/₂ ground state to a higher energy level. The most prominent of these transitions are listed below.
Table 3: Major Absorption Bands of Aqueous Er³⁺ Ion (from ⁴I₁₅/₂ ground state)
| Transition to Excited State | Approximate Wavelength (nm) | Region |
| ⁴G₁₁/₂ | 379 | UV |
| ²H₁₁/₂ | 521 | Green |
| ⁴S₃/₂ | 541 | Green |
| ⁴F₉/₂ | 651 | Red |
| ⁴I₉/₂ | 800 | NIR |
| ⁴I₁₁/₂ | 975 | NIR |
| ⁴I₁₃/₂ | 1530 | NIR |
Data adapted from spectra of aqueous erbium solutions.[2][7]
Of paramount importance is the transition from the first excited state (⁴I₁₃/₂) back down to the ground state (⁴I₁₅/₂), which produces a strong photoluminescent emission centered around 1540 nm. This wavelength falls squarely within the C-band of optical telecommunications, the window of lowest signal attenuation for silica-based optical fibers. This property is the cornerstone of the Erbium-Doped Fiber Amplifier (EDFA), a technology that revolutionized long-haul data transmission.
Caption: Simplified energy level diagram for Er³⁺ showing key transitions.
Experimental Protocol: UV-Vis-NIR Absorption Spectroscopy
This protocol details the measurement of the absorption spectrum of an aqueous solution of the title compound.
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 0.1 M) by accurately weighing Er₂(SO₄)₃·8H₂O and dissolving it in a precise volume of deionized water in a volumetric flask. Create a dilution series if necessary to ensure absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. Allow the deuterium (UV) and tungsten (Vis-NIR) lamps to warm up for at least 30 minutes for stable output.
-
Blanking/Baseline Correction: Fill a 1 cm path length quartz cuvette with deionized water (the solvent). Place it in the sample holder and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with a small amount of the erbium sulfate solution before filling it. Place the sample cuvette in the instrument and acquire the absorption spectrum over the desired range (e.g., 300 nm to 1700 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) for the characteristic peaks. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) for each peak if the concentration (c) and path length (l) are known.
Relevance and Applications in Drug Development
While erbium (III) sulfate octahydrate is not itself a therapeutic agent, its role as a high-purity, water-soluble precursor to the erbium (III) ion makes it relevant to the field of drug development and biomedical research. The unique properties of the Er³⁺ ion are being explored in several advanced applications:
-
Anticancer Research: Studies have shown that rare earth ions, including erbium, can interact significantly with double-stranded DNA. This interaction can lead to DNA condensation, suggesting a potential mechanism for anticancer activity or for the development of novel carriers for gene therapies.[8] Erbium sulfate serves as a readily available source of Er³⁺ ions for such fundamental binding studies.
-
Targeted Radionuclide Therapy: The radioisotope Erbium-169 (¹⁶⁹Er) is a low-energy beta-emitter with potential for targeted radionuclide therapy, particularly for treating metastasized cancers. High-purity erbium compounds, for which the sulfate can be a starting material, are required for the production of ¹⁶⁹Er and subsequent chelation to targeting molecules.
-
Luminescence-Based Bio-imaging and Sensing: The sharp NIR emission of Er³⁺ is attractive for biological imaging, as light in this region has deeper tissue penetration and reduced autofluorescence compared to visible light. Erbium-doped nanoparticles, often synthesized from precursors like erbium sulfate, are being developed as luminescent probes for in-vitro and in-vivo diagnostics.
Handling and Safety
Erbium (III) sulfate octahydrate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always handle the compound while wearing chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid creating dust during handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture due to its hygroscopic nature.[6]
Conclusion
Erbium (III) sulfate octahydrate is a compound whose properties are a direct reflection of its intricate crystal structure and the unique electronic nature of the erbium ion. Its well-defined thermal decomposition pathway allows for its use as a precursor to anhydrous erbium compounds and erbium oxide. The sharp, characteristic f-f electronic transitions, particularly the technologically vital emission at ~1540 nm, form the basis of its extensive use in optical materials. For professionals in materials science and drug development, a thorough understanding of these core chemical properties—from its crystal lattice and solubility to its thermal and spectroscopic behavior—is essential for leveraging this versatile compound in the creation of next-generation technologies.
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